molecular formula C20H27NO2S B4286729 N-(2-sec-butylphenyl)-4-isobutylbenzenesulfonamide

N-(2-sec-butylphenyl)-4-isobutylbenzenesulfonamide

Cat. No. B4286729
M. Wt: 345.5 g/mol
InChI Key: CFIUWJCTZKTNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-sec-butylphenyl)-4-isobutylbenzenesulfonamide, commonly known as NBBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBBS is a sulfonamide derivative that belongs to the class of N-alkylated arylsulfonamides. It has a unique chemical structure that makes it an attractive candidate for use in different areas of study.

Mechanism of Action

The mechanism of action of NBBS depends on its specific application. In the case of carbonic anhydrase inhibition, NBBS binds to the active site of the enzyme and inhibits its activity. This leads to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide, which can be beneficial in the treatment of glaucoma. In the case of ion channel modulation, NBBS binds to specific sites on the channel and alters its activity, leading to changes in the flow of ions across the membrane. This can have various physiological effects depending on the specific ion channel being modulated.
Biochemical and Physiological Effects
The biochemical and physiological effects of NBBS depend on its specific application. In the case of carbonic anhydrase inhibition, NBBS has been shown to decrease intraocular pressure, which can be beneficial in the treatment of glaucoma. In the case of ion channel modulation, NBBS has been shown to have various effects on different ion channels. For example, NBBS has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in nerve signal transmission. NBBS has also been shown to modulate the activity of calcium-activated potassium channels, which are involved in the regulation of smooth muscle contraction.

Advantages and Limitations for Lab Experiments

One of the main advantages of NBBS for lab experiments is its high yield of synthesis, which makes it suitable for large-scale experiments. NBBS is also relatively stable and can be stored for long periods without significant degradation. However, NBBS has some limitations for lab experiments. It has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. NBBS also has a relatively low melting point, which can make it difficult to handle at high temperatures.

Future Directions

There are many future directions for the study of NBBS. In medicinal chemistry, NBBS could be further investigated as a potential drug candidate for the treatment of glaucoma and other conditions that involve carbonic anhydrase inhibition. In pharmacology, NBBS could be further investigated for its ability to modulate ion channels and its potential use as a fluorescent probe for imaging biological structures and processes. In material science, NBBS could be further investigated for its potential use in the synthesis of metal-organic frameworks and other porous materials. Overall, NBBS has the potential to be a valuable tool in scientific research and could lead to new discoveries in various fields.

Scientific Research Applications

NBBS has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, NBBS has been investigated for its ability to inhibit carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. NBBS has also been studied as a potential drug candidate for the treatment of glaucoma, a condition that causes damage to the optic nerve and can lead to blindness. In pharmacology, NBBS has been investigated for its ability to modulate ion channels, which are involved in the regulation of various physiological processes such as muscle contraction and nerve signal transmission. NBBS has also been studied for its potential use as a fluorescent probe for imaging biological structures and processes. In material science, NBBS has been investigated for its potential use in the synthesis of metal-organic frameworks, which are porous materials that have applications in gas storage, catalysis, and drug delivery.

properties

IUPAC Name

N-(2-butan-2-ylphenyl)-4-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2S/c1-5-16(4)19-8-6-7-9-20(19)21-24(22,23)18-12-10-17(11-13-18)14-15(2)3/h6-13,15-16,21H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIUWJCTZKTNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(butan-2-yl)phenyl]-4-(2-methylpropyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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